molecular formula C23H21ClFN5O2S B2624320 N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358374-06-7

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2624320
CAS No.: 1358374-06-7
M. Wt: 485.96
InChI Key: SUXFWEHGSWWHFX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the sulfanylacetamide moiety: This step involves the formation of a thioether linkage, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the pyrazolo[4,3-d]pyrimidine core.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Tramadol: A compound with a different core structure but similar biological activity.

Uniqueness

N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of the pyrazolo[4,3-d]pyrimidine core, which imparts distinct biological activity and chemical reactivity.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-8-10-16(25)11-9-15)33-13-19(31)26-18-7-5-4-6-17(18)24/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFWEHGSWWHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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